molecular formula C18H21FN2O3S B10877597 1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine

Cat. No.: B10877597
M. Wt: 364.4 g/mol
InChI Key: GOYSXEFLZMELRO-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a methoxybenzyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2O3S/c1-24-18-5-3-2-4-15(18)14-20-10-12-21(13-11-20)25(22,23)17-8-6-16(19)7-9-17/h2-9H,10-14H2,1H3

InChI Key

GOYSXEFLZMELRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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